molecular formula C7H13Cl2N3O2 B1521429 Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride CAS No. 154108-87-9

Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride

Cat. No.: B1521429
CAS No.: 154108-87-9
M. Wt: 242.1 g/mol
InChI Key: SMEDBFBPCGVWIT-UHFFFAOYSA-N
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Description

Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as Fourier transform infrared (FT-IR) spectroscopy to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Various halogenating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazol-4-amine: Similar in structure but lacks the acetic acid moiety.

    N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains nitro groups, making it more reactive.

Uniqueness

Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride is unique due to its combination of the pyrazole ring with an acetic acid moiety, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-3-5(4(2)10-9-3)6(8)7(11)12;;/h6H,8H2,1-2H3,(H,9,10)(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEDBFBPCGVWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride
Reactant of Route 2
Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride
Reactant of Route 3
Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride
Reactant of Route 4
Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride
Reactant of Route 5
Reactant of Route 5
Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride
Reactant of Route 6
Reactant of Route 6
Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride

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